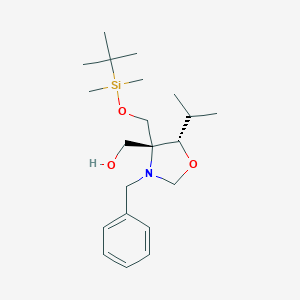

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine

Descripción general

Descripción

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₃₇NO₃Si and its molecular weight is 379.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine is a novel oxazolidine derivative that has garnered interest for its potential biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to achieve the desired functional groups. The introduction of the t-butyldimethylsilyl group is a key step that enhances the compound's stability and solubility, facilitating further biological evaluations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. Modifications at the benzyl and oxazolidine rings can significantly influence its pharmacological properties. For instance, variations in substituents on the benzyl group have been shown to affect receptor binding affinities and biological efficacy.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For example, a related compound was effective against respiratory viruses in an African green monkey model, showing promise for inhaled delivery methods that target lung infections directly .

The proposed mechanism of action involves interference with viral replication processes. The compound may inhibit specific viral polymerases or other enzymes critical for viral life cycles, thereby reducing viral load in infected tissues.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that it possesses a favorable therapeutic index, with effective antiviral concentrations being significantly lower than those causing cytotoxic effects in mammalian cells .

Case Study 1: Respiratory Syncytial Virus (RSV)

A study focusing on RSV demonstrated that the compound could effectively reduce viral titers in vitro. The results indicated a dose-dependent response, with higher concentrations yielding greater antiviral effects. This suggests potential for therapeutic use in treating RSV infections .

Case Study 2: Efficacy in Animal Models

In vivo studies using animal models have shown that administration of the compound leads to reduced morbidity and mortality associated with viral infections. The pharmacokinetics indicate good bioavailability when administered via inhalation compared to oral routes, making it a candidate for respiratory therapies .

Research Findings Summary

Aplicaciones Científicas De Investigación

Biological Activities

Isoxazolines and their derivatives, including the target compound, have been investigated for various biological activities:

- Antioxidant Properties : Research indicates that derivatives of isoxazolines exhibit significant antioxidant activity. For instance, compounds structurally similar to (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine have shown potential in inhibiting lipid peroxidation and protecting against oxidative stress-induced damage in cellular models .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of isoxazolidine derivatives. The inhibition of pro-inflammatory mediators suggests that these compounds could be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity : The antibacterial and antifungal properties of isoxazolidine derivatives have been documented. Compounds with similar structures to the target compound have demonstrated effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Drug Development : The unique structural features of (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine make it a valuable building block for synthesizing more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows researchers to explore new derivatives with enhanced biological profiles .

- Chiral Synthesis : As a chiral molecule, it can be utilized in asymmetric synthesis processes. Its configuration may facilitate the development of enantiomerically pure compounds that are crucial in drug formulation .

Case Studies

Several case studies illustrate the applications of (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine:

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various isoxazolidine derivatives, including the target compound. Results indicated that it significantly inhibited lipid peroxidation with an IC50 value comparable to established antioxidants .

- Anti-inflammatory Research : In vitro studies demonstrated that derivatives similar to (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine effectively reduced the production of inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory dise

Propiedades

IUPAC Name |

[(4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVONNDLHMKPQG-PZJWPPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471256 | |

| Record name | (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145452-01-3 | |

| Record name | 4-Oxazolidinemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-(1-methylethyl)-3-(phenylmethyl)-, (4R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145452-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.